4-(4-Bromophenyl)-2-methylfuran
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Overview
Description
4-(4-Bromophenyl)-2-methylfuran is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring consisting of four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-methylfuran can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, 4-bromophenylboronic acid is coupled with 2-methylfuran in the presence of a palladium catalyst and a base . The reaction typically takes place under mild conditions and provides high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-methylfuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dione derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Furan-2,5-dione derivatives.
Reduction Products: Phenyl derivatives.
Scientific Research Applications
4-(4-Bromophenyl)-2-methylfuran has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of novel materials, such as liquid crystals and polymers, due to its unique structural properties.
Organic Synthesis: It is employed as an intermediate in the synthesis of various organic compounds, including dyes and agrochemicals.
Biological Studies: It is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-methylfuran involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects . Additionally, its furan ring can participate in redox reactions, affecting cellular oxidative stress levels .
Comparison with Similar Compounds
4-(4-Bromophenyl)-2-methylfuran can be compared with other similar compounds, such as:
4-Bromophenylacetic Acid: Similar in structure but lacks the furan ring, leading to different chemical properties and applications.
4-Bromobiphenyl: Contains a biphenyl structure instead of a furan ring, resulting in different reactivity and uses.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains an isoxazole ring, which imparts different biological activities and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical structure allows it to undergo a variety of reactions, making it valuable in organic synthesis, medicinal chemistry, and material science. Understanding its preparation methods, chemical reactions, and applications can further enhance its utility in research and industry.
Properties
Molecular Formula |
C11H9BrO |
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Molecular Weight |
237.09 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2-methylfuran |
InChI |
InChI=1S/C11H9BrO/c1-8-6-10(7-13-8)9-2-4-11(12)5-3-9/h2-7H,1H3 |
InChI Key |
KNSIOFIMLJYNPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CO1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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